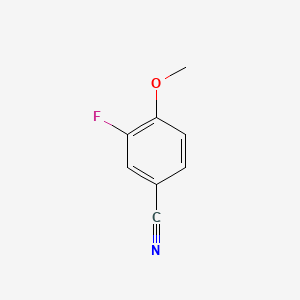

3-Fluoro-4-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEOVAOEPGQDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379095 | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-62-4 | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-methoxybenzonitrile CAS number 331-62-4 properties

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4)

Authored by a Senior Application Scientist

Abstract

This compound, registered under CAS Number 331-62-4, is a trifunctional aromatic compound of significant interest in modern synthetic chemistry.[1] Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and a methoxy substituent, offers a versatile platform for constructing complex molecules.[1] The interplay between these functional groups provides multiple reaction sites and imparts desirable physicochemical properties, such as enhanced metabolic stability and unique electronic characteristics, to derivative compounds.[1] This guide provides an in-depth analysis of its properties, well-established synthesis protocols, reactivity profile, and critical applications, particularly as a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their innovation pipelines.

Core Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white crystalline solid with a purity often exceeding 98%, ensuring reproducibility in complex synthetic pathways.[1][2][3]

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 331-62-4 | [2][4][5] |

| Molecular Formula | C₈H₆FNO | [2][6] |

| Molecular Weight | 151.14 g/mol | [2][4][6] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 97 - 102 °C | [2][4] |

| Boiling Point | 98 °C @ 1.5 mmHg | [2] |

| Synonyms | 4-Cyano-2-fluoroanisole | [2] |

Spectroscopic Signature

The structural integrity of this compound can be unequivocally verified through standard spectroscopic techniques. The following data represents the expected spectral characteristics based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically downfield around 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of eight distinct carbon environments. Key signals include the nitrile carbon (C≡N) around 118-120 ppm, the methoxy carbon (-OCH₃) around 55-60 ppm, and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JC-F).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[7]

-

~2230 cm⁻¹: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration.

-

~1200-1300 cm⁻¹: A strong band corresponding to the C-F (aryl-fluoride) stretch.

-

~2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the methoxy group.

-

~1020-1250 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy ether group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z value corresponding to its monoisotopic mass of approximately 151.0433 Da.[7][8]

Synthesis and Chemical Reactivity

The utility of this compound is rooted in its accessible synthesis and the versatile reactivity of its functional groups.

Validated Synthesis Protocol: Rosenmund–von Braun Reaction

A common and reliable method for synthesizing this compound is the cyanation of 2-fluoro-4-bromoanisole using copper(I) cyanide.[9] This reaction provides a direct and efficient route to the target molecule.

Step-by-Step Methodology: [9]

-

Reaction Setup: In a suitable reaction vessel, dissolve 20 g of 2-fluoro-4-bromoanisole and 9.8 g of copper(I) cyanide in 100 mL of dimethylformamide (DMF).

-

Heating: Heat the reaction mixture under reflux for approximately ten hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Work-up (Quenching): After cooling to room temperature, add an aqueous solution of 20 g of ferric chloride in 100 mL of water to the reaction mixture. This step helps to complex with and remove excess cyanide.

-

Extraction: Extract the reaction product with toluene.

-

Washing: Wash the organic layer successively with water, a saturated aqueous solution of sodium carbonate, and finally, a saturated aqueous solution of sodium chloride (brine).

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent (toluene) by rotary evaporation.

-

Purification: Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (10:1) eluent system. Further purification can be achieved by recrystallization from ethanol to yield the final product. A typical yield for this process is around 68%.[9]

Reactivity Profile: A Trifunctional Scaffold

The synthetic versatility of this compound arises from the distinct reactivity of its three functional domains, allowing for selective transformations.[1]

-

The Nitrile Group: This is often the primary site of transformation. It can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.[1] It can also participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

The Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring. Crucially, in drug development, the C-F bond is exceptionally stable, and its presence can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[1]

-

The Methoxy Group: This group acts as an electron-donating group, activating the ring towards electrophilic aromatic substitution. It also presents a handle for ether cleavage using strong acids like HBr or Lewis acids like BBr₃ to reveal a phenol, providing another point for diversification.[1]

Applications in Research and Development

The unique combination of features makes this compound a valuable intermediate across several high-value R&D sectors.[2]

-

Pharmaceutical Development: This is the most prominent area of application. The compound serves as a crucial starting material or intermediate in the synthesis of diverse pharmaceuticals, including anti-cancer and anti-inflammatory agents.[2] Its derivatives are integral to the creation of novel, biologically active compounds.[2] For example, it is a known precursor in the synthesis of Acoramidis, an investigational drug for treating transthyretin amyloidosis.[10]

-

Agrochemicals: In crop protection, this molecule is used to formulate effective herbicides and pesticides, where the fluoro- and methoxy- substitutions can tune the selectivity and efficacy of the final active ingredient.[2]

-

Material Science: The compound is employed in the synthesis of specialty polymers and advanced materials. The incorporation of the fluorinated benzonitrile moiety can enhance properties such as thermal stability, chemical resistance, and dielectric performance compared to non-fluorinated analogues.[2]

-

Fluorescent Probes: Its aromatic structure serves as a core for developing fluorescent probes used in biological imaging, enabling researchers to visualize and study cellular processes with high precision.[2]

Safety, Handling, and Storage

As a toxic substance, proper handling of this compound is critical to ensure laboratory safety.

| Category | Information | Reference(s) |

| Hazard Class | 6.1 (Toxic Solids) | [3][5] |

| UN Number | UN3439 | [3][5] |

| Hazard Statements | H301: Toxic if swallowed. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P405: Store locked up. | |

| Storage | Store at room temperature in a dry, dark, and well-ventilated place. | [2][11] |

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor/physician.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is more than a simple chemical; it is a key enabler of chemical innovation.[1] Its well-defined physicochemical properties, reliable synthesis, and predictable, versatile reactivity make it an invaluable building block for chemists in both academic and industrial settings. Its proven role in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of this scaffold to accelerate their discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. 3-フルオロ-4-メトキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Cyano-2-fluoroanisole for Advanced Research and Development

Foreword: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitrile functionalities into aromatic scaffolds has become a cornerstone of innovation. 4-Cyano-2-fluoroanisole, a molecule embodying this design principle, presents itself as a versatile and highly valuable building block. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the physicochemical properties, synthesis, and applications of this compound. Our objective is to move beyond a simple recitation of data, providing instead a field-proven perspective on the causality behind its chemical behavior and the methodologies for its characterization and use.

Molecular Identity and Physicochemical Characteristics

4-Cyano-2-fluoroanisole, also known by its systematic IUPAC name 3-Fluoro-4-methoxybenzonitrile , is a trifunctional aromatic compound. Its structure, featuring a methoxy group, a fluorine atom, and a nitrile group on a benzene ring, offers multiple sites for chemical modification and imparts a unique electronic profile.

Core Physicochemical Data

The fundamental physical and chemical properties of 4-Cyano-2-fluoroanisole are summarized in the table below. This data is crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 331-62-4 | [1][2] |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 98 - 102 °C | [1] |

| Boiling Point | 98 °C at 1.5 mmHg | [1][2] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [Inferred] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Structural Representation

References

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-methoxybenzonitrile

This guide provides comprehensive safety and handling protocols for 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4), a versatile fluorinated building block used extensively in pharmaceutical and agrochemical research and development.[1] Given its toxicological profile, a thorough understanding and strict adherence to safety procedures are paramount for all personnel handling this compound. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: A Profile of this compound

This compound, also known as 4-Cyano-2-fluoroanisole, is a white to off-white crystalline solid.[1][2] Its molecular structure, featuring a nitrile group, a fluoro group, and a methoxy group on a benzene ring, makes it a valuable intermediate for synthesizing more complex molecules, including anti-cancer and anti-inflammatory drugs.[1] However, the very features that impart its synthetic utility also necessitate rigorous handling precautions.

Physicochemical and Toxicological Data Summary

A clear understanding of the compound's properties is the foundation of a robust safety plan. The table below summarizes key data compiled from multiple safety data sheets and chemical databases.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [1][4][5] |

| CAS Number | 331-62-4 | [1][2][3][4][5] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 97-102 °C | [1][2][4] |

| Boiling Point | 98 °C at 1.5 mmHg | [1] |

| GHS Hazard Class | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A) | [2][6] |

The Core Hazard: Understanding Nitrile Toxicity

The primary toxicological concern with many nitrile compounds stems from their potential to metabolize and release cyanide in vivo.[2] Cyanide is a potent cytotoxic agent that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria.[2] While studies have shown that benzonitrile itself is not readily metabolized to cyanide, the presence of the nitrile functional group demands that it be handled as a substance with high acute toxicity.[4][7]

The hazard statements for this compound are explicit:

Exposure can occur through three primary routes: ingestion, dermal contact, and inhalation of the powder. Therefore, all handling procedures must be designed to rigorously control these routes of exposure.

The Hierarchy of Controls: A Self-Validating System for Safety

Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach. The hierarchy of controls, from most to least effective, provides a framework for minimizing risk.

Caption: Hierarchy of controls for managing exposure risks.

Standard Operating Procedures (SOPs)

The following protocols are mandatory for all personnel working with this compound.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical.[8] No work with this compound should commence without the following:

-

Eye/Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.[7]

-

Hand Protection: Double-gloving with nitrile gloves is recommended.[5] Nitrile provides good resistance to a wide range of chemicals for incidental contact.[9][10] Inspect gloves before each use and remove them immediately if contamination is suspected.[10] Never reuse disposable gloves.[10]

-

Body Protection: A flame-retardant laboratory coat must be worn and fully fastened.[7] Ensure clothing covers the legs and wear closed-toe shoes.[5]

Weighing and Handling Protocol (Toxic Powder)

The highest risk of exposure occurs when handling the solid compound, as fine powders can easily become airborne.[11] All handling of solid this compound must be performed within a certified chemical fume hood.

Step-by-Step Weighing Procedure:

-

Preparation: Designate a specific area within the fume hood for this task.[5] Cover the work surface with disposable plastic-backed absorbent paper.[3]

-

Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance, which should be located as close to the hood as practical but outside of its direct airflow to ensure accuracy.[3][11] Tare the balance.

-

Transfer in Hood: Move the tared, open container into the fume hood.

-

Aliquot Compound: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound from the stock bottle into your tared container. Keep containers closed as much as possible to minimize dust generation.[3]

-

Seal and Clean: Securely cap the container. Lightly wipe the exterior of the container with a cloth dampened with 70% ethanol before removing it from the hood to decontaminate any stray powder. Dispose of the wipe as hazardous waste.

-

Final Weighing: Place the sealed container back on the balance to obtain the final mass.

-

Solubilization: If preparing a solution, return the sealed container to the fume hood before adding the solvent.[12]

Caption: Safe weighing workflow for toxic powders.

Storage Requirements

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

The compound must be stored in a locked cabinet or a location with restricted access, as indicated by the P405 "Store locked up" precautionary statement.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Exposure Response

Caption: Immediate first aid response to exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek prompt medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so.[2][6] Seek immediate medical attention from an ophthalmologist.[14]

-

Inhalation: Move the person to fresh air.[13][15] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[15]

-

Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][6] Rinse mouth with water.[2][6] Do NOT induce vomiting.[8]

Spill Response

-

Minor Spill (in fume hood):

-

Ensure PPE is intact.

-

Gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

-

Carefully sweep the absorbed material into a labeled hazardous waste container. Avoid generating dust.[16]

-

Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

All materials used for cleanup must be disposed of as hazardous waste.

-

-

Major Spill (outside fume hood):

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[6]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not mix with other waste streams unless explicitly permitted by your EHS department.[18]

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a disciplined and informed approach. By understanding its toxicological properties and rigorously applying the hierarchy of controls—from engineering solutions like fume hoods to meticulous personal practices and the correct use of PPE—researchers can effectively mitigate the risks associated with its handling. These protocols should form the basis of a laboratory-specific Standard Operating Procedure, ensuring a culture of safety for all personnel.

References

- 1. safety.duke.edu [safety.duke.edu]

- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 6. epa.gov [epa.gov]

- 7. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. thesafetygeek.com [thesafetygeek.com]

- 9. nmsafety.com [nmsafety.com]

- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 12. ehso.emory.edu [ehso.emory.edu]

- 13. gz-supplies.com [gz-supplies.com]

- 14. Phytotoxic Properties of Substituted Benzonitriles and Derivatives | Weed Science | Cambridge Core [cambridge.org]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nj.gov [nj.gov]

- 18. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

A Technical Guide to the Solubility of 3-Fluoro-4-methoxybenzonitrile in Organic Solvents

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of direct experimental solubility data, this guide employs a multi-faceted approach, combining theoretical solubility prediction models, analysis of structurally similar compounds, and detailed experimental protocols. It is designed to empower researchers and drug development professionals with the knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this versatile compound.

Introduction to this compound

This compound is a white to off-white crystalline solid with a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol .[2] Its structure, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, makes it a valuable building block in organic synthesis.[1] The presence of these functional groups imparts unique reactivity and allows for diverse chemical transformations, rendering it a crucial component in the development of novel therapeutic agents and crop protection chemicals.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and formulating final products.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a robust framework for predicting the solubility of a compound in different solvents. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible.

Molecular Descriptors of this compound

-

Predicted LogP (Octanol-Water Partition Coefficient): 1.7[3] This value suggests that the compound is moderately lipophilic, indicating a preference for organic solvents over water, but still retaining some degree of polarity.

-

Predicted Polar Surface Area (PSA): 33 Ų[3] The PSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). A PSA of 33 Ų is considered moderate and suggests the potential for polar interactions with solvents.

These descriptors indicate that this compound is a moderately polar molecule, and therefore, is expected to exhibit good solubility in a range of polar and moderately non-polar organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] The principle is that substances with similar HSP values are likely to be miscible.[4]

The HSP for a solute (like this compound) and various solvents can be plotted in a three-dimensional "Hansen space." Solvents that lie within a certain "interaction radius" of the solute are predicted to be good solvents.

While the exact HSP values for this compound have not been experimentally determined, they can be estimated using group contribution methods or specialized software.[5][6] Researchers can utilize these tools to predict which solvents are most likely to be effective.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

Table 1: Hansen Solubility Parameters of Common Organic Solvents [7]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| N,N-Dimethylformamide | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Qualitative Solubility Profile and Solvent Selection

Based on the theoretical principles and data from structurally similar compounds, we can construct a qualitative solubility profile for this compound.

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. For the related compound 4-Bromo-2-fluorobenzonitrile, good solubility in THF and DMSO has been reported.

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitrile and methoxy groups suggests good solubility.

-

-

Moderate Solubility is Expected in:

-

Aromatic Hydrocarbons: Such as toluene. While less polar, the aromatic ring of toluene can interact favorably with the benzene ring of the solute.

-

Chlorinated Solvents: Such as dichloromethane.

-

-

Low Solubility is Expected in:

-

Non-polar Aliphatic Hydrocarbons: Such as hexane and heptane. The significant difference in polarity would limit solubility.

-

-

Slight to Moderate Water Solubility: The related compound 3-fluorobenzonitrile has a reported water solubility of 3000 mg/L.[8] Given the presence of the polar methoxy group, this compound is also expected to have some degree of water solubility.

This predicted profile serves as an excellent starting point for solvent screening in various applications. For instance, in crystallization, an ideal solvent would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following are standard protocols for measuring both equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[10]

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration of a compound that remains in solution under specific, non-equilibrium conditions after being introduced from a concentrated stock solution (typically in DMSO).[11][12]

Methodology (Nephelometric Assay):

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.

-

Incubation: Mix and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The point at which precipitation is detected corresponds to the kinetic solubility.[13]

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

This technical guide has provided a thorough analysis of the solubility of this compound in organic solvents. By integrating theoretical prediction models with practical experimental protocols, researchers and drug development professionals are better equipped to handle this important chemical intermediate. The provided frameworks for understanding and determining solubility will aid in the efficient development of synthetic routes, purification methods, and formulations, ultimately accelerating the journey from laboratory research to industrial application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 8. parchem.com [parchem.com]

- 9. quora.com [quora.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Introduction: The Strategic Value of a Trifunctional Building Block

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzonitrile

This compound (CAS No. 331-62-4) is a highly versatile aromatic compound that has garnered significant interest within the fields of pharmaceutical discovery, agrochemicals, and materials science.[1] Its strategic value stems from the unique arrangement of three distinct functional groups on a single benzene ring: a reactive nitrile, an electron-withdrawing fluorine atom, and an electron-donating methoxy group. This trifunctional nature provides chemists with multiple, orthogonal sites for chemical modification, making it a prized intermediate for constructing complex molecular architectures.[1] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the nitrile and methoxy groups offer diverse handles for subsequent transformations, such as conversion to amines, carboxylic acids, or phenols.[1] This guide provides a detailed exploration of the core synthetic pathways to this key intermediate, offering field-proven insights for researchers and process development scientists.

Pathway 1: Nucleophilic Aromatic Substitution via Cyanation of an Aryl Halide

The most direct and commonly cited route to this compound involves the displacement of a halide, typically bromide, from a suitable precursor. This approach, a variation of the Rosenmund-von Braun reaction, leverages the activation of the aromatic ring by the fluorine atom to facilitate nucleophilic substitution with a cyanide source.

Causality and Mechanistic Considerations

The choice of 2-fluoro-4-bromoanisole (also known as 4-bromo-1-fluoro-2-methoxybenzene) as the starting material is strategic. The bromine atom serves as an excellent leaving group. The reaction is typically mediated by copper(I) cyanide (CuCN). The copper(I) salt plays a crucial role; it not only delivers the cyanide nucleophile but also coordinates to the aryl halide, lowering the activation energy for the substitution. The reaction is believed to proceed through an oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination of the product. The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is essential to solubilize the reagents and to achieve the high temperatures often required for this transformation.[2][3]

Visual Workflow: Cyanation of 2-Fluoro-4-bromoanisole

References

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-4-methoxybenzonitrile: Key Intermediates and Strategic Pathways

Abstract

3-Fluoro-4-methoxybenzonitrile is a pivotal building block in modern synthetic chemistry, serving as a crucial precursor in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique trifunctional nature, featuring a nitrile, a fluorine atom, and a methoxy group on an aromatic ring, provides extensive possibilities for molecular elaboration.[1] This technical guide provides an in-depth analysis of the principal synthetic routes to this valuable compound, with a specialized focus on the identification, formation, and strategic importance of key chemical intermediates. We will dissect three primary pathways: two routes pivoting on the sequence of cyanation and etherification of a phenolic precursor, and a third route employing the classic Sandmeyer reaction. Each pathway is evaluated through the lens of a senior application scientist, emphasizing the causality behind experimental choices, process scalability, and field-proven insights to guide researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Value of this compound

In the landscape of fine chemical manufacturing and drug discovery, the efficiency and robustness of a synthetic route are paramount. This compound (CAS No. 331-62-4) has emerged as an intermediate of high interest due to its versatile reactivity. The nitrile group can be readily transformed into amines, carboxylic acids, or amides; the fluorine atom often enhances metabolic stability and binding affinity in bioactive molecules; and the methoxy group provides a site for potential ether cleavage or further functionalization.[1] Understanding the synthesis of this molecule is not merely an academic exercise but a critical component of process development and innovation. This guide moves beyond a simple recitation of steps to provide a logical framework for each synthesis, empowering the scientist to select and optimize the most suitable pathway for their specific objectives.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through a few convergent strategies. The choice of pathway is often dictated by the availability and cost of starting materials, desired purity, scalability, and tolerance for handling specific reagents or unstable intermediates. The three dominant approaches that will be explored are:

-

Pathway A: Cyanation Followed by Etherification: This route begins with a halogenated fluorophenol, introduces the nitrile group, and concludes with methylation of the resulting hydroxyl group.

-

Pathway B: Etherification Followed by Cyanation: A strategic inversion of Pathway A, this route first protects the hydroxyl group as a methyl ether before introducing the nitrile functionality.

-

Pathway C: The Sandmeyer Reaction: This classic transformation builds the molecule from an aniline precursor, utilizing a diazonium salt intermediate to introduce the nitrile group.

Each of these pathways involves distinct key intermediates that define the logic and challenges of the route.

Pathway A: Cyanation Followed by Etherification

Principle and Strategy

This is arguably one of the most direct and frequently cited methods. The strategy involves the nucleophilic displacement of a halide (typically bromide) on a fluorophenol ring with a cyanide source, a transformation known as the Rosenmund-von Braun reaction. The resulting hydroxynitrile intermediate is then methylated in a subsequent step. This approach isolates the two key transformations, allowing for purification at an intermediate stage.

Key Intermediate: 3-Fluoro-4-hydroxybenzonitrile

The central intermediate in this pathway is 3-Fluoro-4-hydroxybenzonitrile. Its successful synthesis is the lynchpin of the entire route. This intermediate is a stable, often crystalline solid that can be isolated and purified before proceeding to the final methylation step, ensuring high purity in the final product.[3][4][5]

Caption: Synthetic route via the 3-Fluoro-4-hydroxybenzonitrile intermediate.

Detailed Protocol: Synthesis of 3-Fluoro-4-hydroxybenzonitrile[3]

-

Expertise & Rationale: This protocol uses copper(I) cyanide to displace bromide. N-Methylpyrrolidone (NMP) is selected as the solvent for its high boiling point, which is necessary to drive the reaction to completion, and its ability to dissolve the copper cyanide salt.[4]

-

Materials and Equipment:

-

4-Bromo-2-fluorophenol

-

Copper(I) Cyanide (CuCN)

-

N-Methylpyrrolidone (NMP)

-

Diethyl ether

-

1N Hydrochloric acid, Water, Brine

-

Magnesium sulfate (anhydrous)

-

Three-neck round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle.

-

-

Procedure:

-

Under a nitrogen atmosphere, charge a stirred reaction vessel with 4-Bromo-2-fluorophenol (1.0 eq), copper(I) cyanide (1.2 eq), and NMP (approx. 8 mL per gram of starting material).

-

Heat the mixture to 150°C and maintain for 5 hours, monitoring by TLC or LCMS for the disappearance of the starting material.

-

Cool the reaction mixture and dilute with diethyl ether (approx. 20 mL per gram of starting material).

-

Stir the mixture and decant the ether layer. The residue is extracted again with fresh ether.

-

Combine the organic decantates and wash sequentially with water, 1N HCl solution, water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-Fluoro-4-hydroxybenzonitrile, which can be further purified by recrystallization.

-

Detailed Protocol: Methylation of 3-Fluoro-4-hydroxybenzonitrile

-

Expertise & Rationale: This is a classic Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate the phenol, and a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction with the methylating agent (e.g., dimethyl sulfate).

-

Procedure:

-

Dissolve 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Add dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux (for acetone) or 50-60°C (for DMF) and stir until the reaction is complete.

-

Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated to yield this compound.

-

Pathway B: Etherification Followed by Cyanation

Principle and Strategy

This pathway strategically inverts the sequence of reactions from Pathway A. Here, the potentially reactive phenolic hydroxyl group is first protected as a stable methyl ether. The subsequent cyanation reaction is then performed on this less complex intermediate. This can be advantageous if the starting material, 2-fluoro-4-bromoanisole, is more readily available or cost-effective, or if downstream reactions are sensitive to the presence of a free hydroxyl group.

Key Intermediate: 2-Fluoro-4-bromoanisole

2-Fluoro-4-bromoanisole is the key intermediate for this route. It is a relatively stable liquid or low-melting solid that serves as the direct precursor to the final product. The success of this route depends on the efficient and high-yield conversion of this intermediate.

Caption: Synthetic route via the 2-Fluoro-4-bromoanisole intermediate.

Detailed Protocol: Synthesis from 2-Fluoro-4-bromoanisole[6]

-

Expertise & Rationale: This protocol is similar to the cyanation in Pathway A, but it is performed on the anisole derivative. Dimethylformamide (DMF) is used as the solvent, serving a similar purpose to NMP. The workup involves an aqueous solution of ferric chloride, which helps to complex with and remove residual copper salts, simplifying purification.[6][7]

-

Materials and Equipment:

-

2-Fluoro-4-bromoanisole

-

Copper(I) Cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ferric Chloride (FeCl₃)

-

Toluene, Water, Saturated Sodium Carbonate, Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate

-

Reaction flask, condenser, heating mantle, stirrer.

-

-

Procedure:

-

Dissolve 2-fluoro-4-bromoanisole (1.0 eq) and copper cyanide (1.2 eq) in DMF.

-

Heat the mixture under reflux for approximately 10 hours.

-

Cool the reaction mixture and add an aqueous solution of ferric chloride (prepared by dissolving ~1.0 eq FeCl₃ in water).

-

Allow the mixture to cool to room temperature and extract the product with toluene.

-

Wash the organic layer successively with water, saturated aqueous sodium carbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The crude residue can be purified by silica gel column chromatography to afford pure this compound.

-

Pathway C: The Sandmeyer Reaction Approach

Principle and Strategy

The Sandmeyer reaction is a powerful and classic method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by displacing a diazonium group.[8] This route starts with an aniline derivative, which is converted into a diazonium salt intermediate. This highly reactive intermediate is then immediately treated with a copper(I) cyanide catalyst to yield the final benzonitrile.

Key Intermediate: 4-Fluoro-3-methoxybenzenediazonium Salt

Unlike the intermediates in the previous pathways, the 4-fluoro-3-methoxybenzenediazonium salt is highly unstable and potentially explosive if isolated.[9] Therefore, it is always generated in situ at low temperatures (typically 0-5°C) and consumed immediately in the subsequent cyanation step.[10][11] Mastery of this pathway requires stringent temperature control and an understanding of the reactive nature of this intermediate.

Caption: Synthetic route via the in situ generated diazonium salt intermediate.

Detailed Protocol: Synthesis via Sandmeyer Reaction[10]

-

Expertise & Rationale: This protocol involves two critical stages. First, the diazotization of the aniline using sodium nitrite in a strong acid like hydrobromic acid must be performed at or below 5°C to prevent decomposition of the diazonium salt. Second, this cold diazonium solution is added to a hot solution of copper(I) cyanide. The Cu(I) salt catalyzes the decomposition of the diazonium salt via a single-electron transfer, forming an aryl radical that then reacts to form the nitrile product.[8][12]

-

Materials and Equipment:

-

4-Fluoro-3-methoxyaniline

-

Hydrobromic acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Acetic acid

-

Ice bath, thermometer, dropping funnel, reaction flask.

-

-

Procedure:

-

Diazotization: Dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in hydrobromic acid and cool the solution to 0–5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

Sandmeyer Cyanation: In a separate flask, prepare a refluxing solution of CuCN (1.2 eq) in a suitable solvent such as acetic acid or an aqueous solution.

-

Carefully add the cold diazonium salt solution to the hot CuCN solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, maintain the reflux for a period to ensure the reaction goes to completion.

-

Cool the mixture, dilute with water, and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or chromatography.

-

Data Summary and Strategic Comparison

| Feature | Pathway A: Cyanation then Etherification | Pathway B: Etherification then Cyanation | Pathway C: Sandmeyer Reaction |

| Starting Material | Halogenated Fluorophenol (e.g., 4-Bromo-2-fluorophenol) | Halogenated Fluoroanisole (e.g., 2-Fluoro-4-bromoanisole) | Fluoroanisole Aniline (e.g., 4-Fluoro-3-methoxyaniline) |

| Key Intermediate | 3-Fluoro-4-hydroxybenzonitrile (Stable, Isolable) | 2-Fluoro-4-bromoanisole (Stable, Isolable) | Diazonium Salt (Unstable, in situ) |

| Number of Steps | 2 | 2 (assuming anisole is prepared) or 1 (if purchased) | 1 (from aniline) |

| Advantages | Stable intermediate allows for purification; robust and well-documented reactions.[3][4] | Avoids handling phenolic compounds in the final step; direct route if starting material is available.[6] | Powerful transformation; can be high-yielding; starts from an amine.[8][10] |

| Disadvantages | Two distinct synthetic operations required. | Potential cost/availability issues of the starting anisole. | Requires strict low-temperature control; unstable intermediate; use of toxic cyanide and nitrite salts.[9] |

Conclusion

The synthesis of this compound can be approached from several strategic directions, each with its own merits and challenges.

-

Pathway A represents a reliable and robust choice, particularly for laboratory-scale synthesis where purity is paramount, as the stable intermediate 3-Fluoro-4-hydroxybenzonitrile can be thoroughly purified.

-

Pathway B is an excellent industrial alternative if the key intermediate 2-Fluoro-4-bromoanisole is commercially available and economically viable, offering a more direct route to the final product.

-

Pathway C , via the Sandmeyer reaction , is a classic and powerful method but requires significant expertise in handling unstable diazonium intermediates and precise control over reaction conditions. It is best suited for situations where the aniline precursor is readily accessible and large-scale production is contemplated by an experienced team.

The ultimate choice of synthesis rests on a careful evaluation of starting material costs, required scale, available equipment, and the safety protocols of the operating laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices effectively.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 5. 3-Fluoro-4-hydroxybenzonitrile | Call Wychem 01440 820338 [wychem.com]

- 6. prepchem.com [prepchem.com]

- 7. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 10. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 11. benchchem.com [benchchem.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to High-Purity 3-Fluoro-4-methoxybenzonitrile for Research and Development

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. This guide provides an in-depth technical overview of high-purity 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4), a key building block in the synthesis of novel pharmaceuticals and agrochemicals. We will delve into sourcing from commercial suppliers, understanding purity specifications, and the analytical methodologies crucial for its characterization.

The Strategic Importance of this compound in Synthesis

This compound is a versatile aromatic compound featuring a nitrile group, a fluorine atom, and a methoxy group. This trifunctional nature provides multiple reaction sites and diverse synthetic possibilities, making it a valuable starting material for complex molecular scaffolds. The presence of the fluorine atom can impart unique electronic properties and enhance metabolic stability in the final molecule, a highly desirable trait in drug design.[1] Its applications are notable in the development of anti-cancer and anti-inflammatory drugs, as well as in the formulation of advanced agrochemicals and materials science.[2]

Sourcing High-Purity this compound: A Comparative Overview of Commercial Suppliers

The selection of a reliable supplier is a critical first step in any research or development project. The quality and consistency of this compound can vary between suppliers, impacting the reproducibility of synthetic outcomes. For projects requiring high-purity material, it is crucial to source from manufacturers or distributors who provide comprehensive technical data, including a detailed Certificate of Analysis (CoA).[1]

Below is a comparative table of prominent commercial suppliers offering this compound, with a focus on their stated purity levels.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Sigma-Aldrich | 97% | - | 331-62-4 |

| TCI America | >98.0% | GC | 331-62-4 |

| Chem-Impex | ≥ 98% | GC | 331-62-4 |

| Hangzhou Share Chemical Co., Ltd. | 99% | - | 331-62-4 |

| Halochem | 98% Min | HPLC or GC | 331-62-4 |

It is imperative for the end-user to request a lot-specific Certificate of Analysis to confirm the purity and impurity profile before purchase.

Understanding the Purity Landscape: A Deep Dive into Analytical Characterization

Ensuring the purity of this compound is not merely about the percentage of the active compound but also about understanding the nature and quantity of any impurities. These can arise from the synthetic route or degradation over time.

Common Synthetic Pathways and Potential Impurities

A common synthetic route to this compound involves the cyanation of a substituted benzene derivative. For instance, a Sandmeyer reaction starting from a corresponding aniline or a direct cyanation of a bromo-precursor are plausible methods.[3]

A potential synthetic pathway is illustrated below:

Caption: Potential synthetic routes to this compound.

Given these routes, potential impurities could include:

-

Starting materials: Unreacted 4-bromo-2-fluoroanisole or 3-fluoro-4-methoxyaniline.

-

Isomeric impurities: Positional isomers formed during the synthesis.

-

Byproducts of side reactions: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

-

Residual solvents: Solvents used in the reaction and purification steps.

-

Inorganic salts: Residual copper salts from the cyanation step.

Analytical Techniques for Purity Assessment and Impurity Profiling

A multi-technique approach is essential for a comprehensive purity assessment.

Workflow for Purity and Impurity Analysis

Caption: A typical analytical workflow for quality control.

-

Gas Chromatography (GC): As indicated by several suppliers, GC is a primary method for purity assessment.[2][4] A typical method would involve a capillary column (e.g., DB-5ms) with a temperature gradient to separate volatile impurities. Flame Ionization Detection (FID) is commonly used for quantification. For impurity identification, coupling GC with Mass Spectrometry (GC-MS) is a powerful technique.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable tool, particularly for non-volatile impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point. UV detection at a suitable wavelength would be used for quantification. Coupling HPLC with MS (LC-MS) provides structural information on impurities.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound and identifying any structural isomers or byproducts. The expected signals in the ¹H NMR spectrum would include a singlet for the methoxy protons and aromatic protons exhibiting splitting patterns consistent with the substitution pattern.[6][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of this compound will show characteristic absorption bands for the nitrile (C≡N) stretch, C-F stretch, C-O stretch, and aromatic C-H bonds.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragments, which is invaluable for confirming the identity and for identifying unknown impurities when coupled with a chromatographic separation technique.[5]

Interpreting a Certificate of Analysis (CoA)

A comprehensive CoA should include the following:

-

Product Identification: Name, CAS number, and lot number.

-

Physical Properties: Appearance, melting point.

-

Analytical Results: Purity determined by a specified method (e.g., GC or HPLC), and the levels of any identified impurities.

-

Spectral Data: Confirmation of identity by techniques such as NMR or FTIR.

-

Date of Analysis and Expiration Date.

Researchers should scrutinize the CoA to ensure the purity meets the requirements of their specific application and to be aware of any significant impurities that might interfere with their experiments.

Safe Handling and Storage

This compound, like many nitrile-containing compounds, should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8][9]

Conclusion

High-purity this compound is a critical raw material for innovation in the pharmaceutical and agrochemical sectors. A thorough understanding of the available commercial sources, coupled with a rigorous analytical approach to purity assessment, is essential for ensuring the success and reproducibility of research and development endeavors. By carefully selecting suppliers, scrutinizing Certificates of Analysis, and employing appropriate analytical techniques, scientists can proceed with confidence in the quality of their starting materials.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. This compound | 331-62-4 | TCI AMERICA [tcichemicals.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. rsc.org [rsc.org]

- 7. This compound(331-62-4) 1H NMR [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

Introduction: The Unique Electronic Profile of 3-Fluoro-4-methoxybenzonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Fluoro-4-methoxybenzonitrile

This compound (CAS: 331-62-4) is a trifunctional aromatic building block of significant interest in the pharmaceutical and specialty chemical sectors.[1] Its synthetic versatility is primarily derived from the reactivity of the nitrile (-C≡N) group, which is electronically modulated by the competing influences of the fluoro and methoxy substituents on the benzene ring.

The nitrile group itself is characterized by a highly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3] The substituents at the 3- and 4-positions introduce a nuanced electronic environment:

-

Fluorine (at C3): Exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and enhances the electrophilicity of the nitrile carbon.

-

Methoxy Group (at C4): Exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect typically dominates, increasing electron density on the ring, particularly at the ortho and para positions.

This electronic interplay makes this compound an adaptable starting material for creating complex molecular architectures, where the nitrile group serves as a versatile handle for diverse chemical transformations.[1]

Caption: Electronic influences of substituents on the nitrile group.

Key Transformations of the Nitrile Group

The electrophilic nature of the nitrile carbon is the cornerstone of its reactivity, enabling a wide array of transformations crucial for synthetic chemistry.

Hydrolysis to Carboxylic Acids and Amides

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that proceeds via an amide intermediate.[2][3] This reaction can be performed under either acidic or basic conditions.

Mechanistic Insight:

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[3][4] The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid.[4][5]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, such as the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3] The resulting anion is protonated by water to form the imidic acid, which then tautomerizes to the amide. Subsequent saponification of the amide yields the carboxylate salt, which requires an acidic workup to produce the final carboxylic acid.

References

Methodological & Application

The Strategic Utility of 3-Fluoro-4-methoxybenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and effective therapeutic agents. Among the vast arsenal of available synthons, 3-Fluoro-4-methoxybenzonitrile has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional nature, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, offers a confluence of reactivity and stability that medicinal chemists can exploit to craft novel pharmaceuticals, particularly in the realms of oncology and inflammatory diseases.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of the chemical principles that underpin its utility.

The Molecular Advantage: A Trifecta of Reactive Sites

The power of this compound as a synthetic intermediate lies in the distinct and orthogonally addressable reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial aspect of complex API (Active Pharmaceutical Ingredient) synthesis.

-

The Nitrile Group: This versatile functional group serves as a linchpin for a variety of transformations. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. This flexibility allows for the introduction of a wide range of pharmacophoric elements.[1]

-

The Fluorine Atom: The presence of a fluorine atom imparts several desirable properties to a drug molecule. Its high electronegativity can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the drug by blocking sites of oxidative metabolism.[1] In the context of this compound, the fluorine atom also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

-

The Methoxy Group: The methoxy group is a common feature in many bioactive molecules. It can be a key hydrogen bond acceptor and can be strategically demethylated to reveal a phenol, providing another handle for further functionalization or a critical interaction point with a biological target.[2][3]

Application in the Synthesis of Acoramidis (AG10): A Case Study

A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of Acoramidis (AG10), a potent and selective stabilizer of transthyretin (TTR) for the treatment of transthyretin amyloidosis.[4][5] The synthesis of a crucial precursor to Acoramidis, 4-fluoro-3-hydroxybenzoic acid, directly utilizes this compound.

The synthetic strategy involves a two-step transformation: the hydrolysis of the nitrile to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group. A one-pot procedure for this transformation has been developed, highlighting the efficiency of this synthetic route.[5]

Protocol: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from this compound

This protocol is based on procedures described in the patent literature for the synthesis of Acoramidis intermediates.[5]

Reaction Scheme:

A schematic of the conversion of this compound to a key Acoramidis precursor.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 331-62-4 | 151.14 g/mol | 1.0 eq |

| Hydrobromic acid (48% aq.) | 10035-10-6 | 80.91 g/mol | Excess |

| Water | 7732-18-5 | 18.02 g/mol | For workup |

| Sodium bicarbonate | 144-55-6 | 84.01 g/mol | For neutralization |

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add this compound and an excess of 48% aqueous hydrobromic acid.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product under vacuum to afford 4-fluoro-3-hydroxybenzoic acid.

Expected Yield: High purity product with good yield.[5]

Scientific Rationale: The use of a strong acid like hydrobromic acid serves a dual purpose. It facilitates the hydrolysis of the nitrile group to a carboxylic acid and also mediates the cleavage of the methyl ether to a phenol. The one-pot nature of this reaction makes it an efficient and atom-economical process, which is highly desirable in pharmaceutical manufacturing.[5]

Key Synthetic Transformations and Protocols

Beyond the synthesis of the Acoramidis precursor, this compound is a versatile starting material for a variety of other transformations crucial in drug synthesis.

Hydrolysis of the Nitrile Group

The conversion of the nitrile to a carboxylic acid is a fundamental transformation. While strong acids can be used, as in the Acoramidis example, milder conditions can be employed if the methoxy group needs to be preserved.

Protocol: Selective Hydrolysis to 3-Fluoro-4-methoxybenzoic Acid

This protocol is a general procedure for the hydrolysis of nitriles to carboxylic acids under basic conditions.

Reaction Scheme:

A schematic of the selective hydrolysis of the nitrile group.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 331-62-4 | 151.14 g/mol | 1.0 eq |

| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | 2.0-3.0 eq |

| Ethanol | 64-17-5 | 46.07 g/mol | As solvent |

| Water | 7732-18-5 | 18.02 g/mol | As solvent |

| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 g/mol | For acidification |

Procedure:

-

Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

-

Add sodium hydroxide pellets and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.

-

The product, 3-fluoro-4-methoxybenzoic acid, will precipitate. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum.

Reduction of the Nitrile Group

The reduction of the nitrile to a primary amine provides a key functional group for amide bond formation, a ubiquitous linkage in pharmaceutical chemistry.

Protocol: Synthesis of (3-Fluoro-4-methoxyphenyl)methanamine

This protocol employs lithium aluminum hydride (LAH), a powerful reducing agent for nitriles.

Reaction Scheme:

A schematic of the reduction of the nitrile to a primary amine.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 331-62-4 | 151.14 g/mol | 1.0 eq |

| Lithium aluminum hydride (LAH) | 16853-85-3 | 37.95 g/mol | 1.5-2.0 eq |

| Anhydrous tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | As solvent |

| Water | 7732-18-5 | 18.02 g/mol | For workup |

| Sodium hydroxide solution (15%) | 1310-73-2 | 40.00 g/mol | For workup |

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LAH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

-

Purify the amine by distillation or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound can be displaced by a variety of nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups. While the nitrile group is only moderately electron-withdrawing, SNAr reactions can still be achieved, particularly with strong nucleophiles or under forcing conditions. This reaction is a powerful tool for C-N, C-O, and C-S bond formation.

Conceptual Workflow for SNAr:

A conceptual workflow for performing a nucleophilic aromatic substitution reaction.

The success of an SNAr reaction on this substrate is highly dependent on the nucleophile and reaction conditions. The general mechanism involves the attack of the nucleophile on the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The subsequent loss of the fluoride ion restores the aromaticity.[6][7] The rate of reaction is often F > Cl > Br > I for the leaving group, making fluoro-substituted aromatics particularly suitable for SNAr.[6]

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, enabling the efficient construction of complex molecular architectures. The successful application of this intermediate in the synthesis of Acoramidis is a testament to its strategic importance. The protocols provided herein offer a practical guide for researchers and drug development professionals to harness the full potential of this valuable synthon in their quest for novel and life-saving medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. longdom.org [longdom.org]

- 3. Ether cleavage - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

The Strategic Role of 3-Fluoro-4-methoxybenzonitrile in the Development of Modern Agrochemicals: Application Notes and Protocols

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Significance of Fluorinated Intermediates in Agrochemical Design

In the continuous pursuit of more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical research. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of active ingredients.[1] 3-Fluoro-4-methoxybenzonitrile (also known as 4-Cyano-2-fluoroanisole) is a key building block that exemplifies the power of fluorinated intermediates in the synthesis of complex agrochemicals.[2][3] Its trifunctional nature, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations.[3]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical development, with a focus on its role as a precursor to potent herbicides. We will delve into the rationale behind its use, provide detailed synthetic protocols for its transformation into key intermediates, and discuss the structure-activity relationships that underscore its importance.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

| Property | Value | Reference |

| CAS Number | 331-62-4 | [3] |